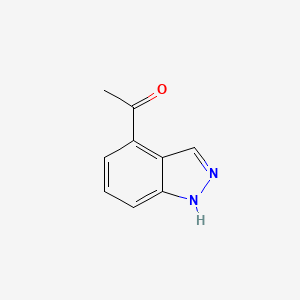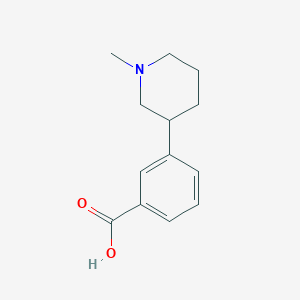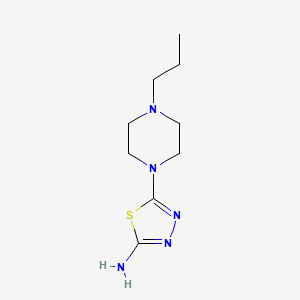
1-(1H-Indazol-4-yl)ethanone
Vue d'ensemble
Description
1-(1H-Indazol-4-yl)ethanone is a chemical compound with the molecular formula C9H8N2O . It is a photochemical compound isolated from the essential oil of Mirabilis Jalapa root .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Various methods have been developed to synthesize indazole derivatives .
Molecular Structure Analysis
The molecular structure of 1-(1H-Indazol-4-yl)ethanone is essentially planar . The mean plane of the acetyl substituent is twisted by 5.3(1)° from its plane .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities .
Physical And Chemical Properties Analysis
1-(1H-Indazol-4-yl)ethanone has a molecular weight of 160.17 g/mol . It has a topological polar surface area of 34.9 Ų . The compound is non-rotatable and has a complexity of 193 .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
1-(1H-Indazol-4-yl)ethanone serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indazole moiety is a core structure in many drugs due to its mimicry of the purine nucleobase in DNA . This compound is instrumental in creating new therapeutic agents, particularly those targeting cancer, as it can be modified to interact with a wide range of biological targets.
Antitumor Activity
The indazole ring system found in 1-(1H-Indazol-4-yl)ethanone is associated with antitumor properties. Researchers have synthesized derivatives that exhibit significant in vitro antiproliferative activities against various cancer cell lines, including leukemia, melanoma, and breast cancer . These derivatives are being studied for their potential use in chemotherapy.
Antimicrobial Agents
Compounds containing the indazole ring, like 1-(1H-Indazol-4-yl)ethanone, have been explored for their antimicrobial properties. They show promise as antibacterial and antifungal agents, with potential applications in combating drug-resistant strains of bacteria and fungi .
Enzyme Inhibition
The structural similarity of indazole derivatives to natural substrates makes 1-(1H-Indazol-4-yl)ethanone a candidate for enzyme inhibition studies. It can be used to design inhibitors for enzymes like kinases, which are crucial in signaling pathways related to diseases such as cancer and inflammatory disorders .
Neuroprotective Agents
Research has indicated that indazole derivatives can act as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from oxidative stress and apoptosis .
Material Science
Beyond biomedical applications, 1-(1H-Indazol-4-yl)ethanone can be utilized in material science. Its robust heterocyclic framework can be incorporated into organic semiconductors or photovoltaic materials, contributing to the development of advanced electronic devices .
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole derivatives, which include 1-(1h-indazol-4-yl)ethanone, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the known targets that this compound likely interacts with these kinases, potentially inhibiting their activity and thus affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 1-(1H-Indazol-4-yl)ethanone are likely related to cell cycle regulation and cell volume control, given its potential targets . The downstream effects of these pathways could include altered cell proliferation and cell size, although the specific effects would depend on the context of the cell and the overall cellular environment.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of 1-(1H-Indazol-4-yl)ethanone’s action would likely include changes in cell cycle progression and cell volume, given its potential targets . These changes could potentially lead to altered cell proliferation and cell size.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1-(1H-Indazol-4-yl)ethanone include temperature, pH, and the presence of other molecules in the cellular environment. For example, the compound is stable when sealed and stored in a dry environment at 2-8°C . Additionally, its solubility in water and other polar solvents suggests that it could be affected by the polarity of its environment .
Propriétés
IUPAC Name |
1-(1H-indazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPJECVXQDROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657110 | |
| Record name | 1-(1H-Indazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indazol-4-yl)ethanone | |
CAS RN |
1159511-21-3 | |
| Record name | 1-(1H-Indazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)



![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)
![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)